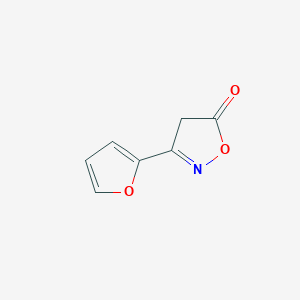

3-(Furan-2-yl)isoxazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-4H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-7-4-5(8-11-7)6-2-1-3-10-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEADHAFXYOTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design

Classical and Conventional Synthetic Routes to 3-(Furan-2-yl)isoxazol-5(4H)-one Derivatives

Traditional methods for synthesizing the isoxazol-5(4H)-one core and its derivatives have long been established in organic chemistry. These routes typically involve cyclocondensation and Knoevenagel condensation reactions, which are often combined into efficient one-pot multicomponent procedures.

Cyclocondensation Reactions Involving β-Ketoesters and Hydroxylamine (B1172632) Derivatives

The foundational method for constructing the isoxazol-5(4H)-one ring is the cyclocondensation reaction between a β-dicarbonyl compound, such as a β-ketoester, and hydroxylamine. youtube.comyoutube.com This reaction is a cornerstone in heterocyclic synthesis.

The process begins with the reaction of hydroxylamine hydrochloride with a β-ketoester like ethyl acetoacetate (B1235776). niscpr.res.inorientjchem.org The amine group of hydroxylamine first reacts with one of the carbonyl groups of the ketoester to form an oxime intermediate. youtube.commdpi.com This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl group, leading to the elimination of a water molecule and the formation of the aromatic isoxazole (B147169) ring. youtube.com Early research by Claisen demonstrated that reactions with 2-unsubstituted β-keto esters predominantly yield isoxazolin-5-ones. youtube.com The reaction mechanism involves the initial formation of an oxime, which then cyclizes to generate the 3-substituted-isoxazol-5(4H)-one. mdpi.com

Knoevenagel Condensation Strategies for 4-Alkylidene/Arylmethylene-isoxazol-5(4H)-ones

The Knoevenagel condensation is a modification of the aldol (B89426) condensation used to create carbon-carbon bonds, typically resulting in an α,β-unsaturated ketone. wikipedia.org In the context of isoxazol-5(4H)-ones, this reaction is employed to introduce a substituent at the 4-position of the ring, a position noted for its active methylene (B1212753) group.

This strategy can be performed in a two-step process. First, the 3-substituted isoxazol-5(4H)-one is synthesized via cyclocondensation as described previously. This intermediate then undergoes a Knoevenagel condensation with an aldehyde or ketone. ias.ac.in The reaction involves the nucleophilic addition of the active hydrogen compound (the isoxazol-5(4H)-one) to a carbonyl group, followed by a dehydration reaction to eliminate a water molecule. wikipedia.org The process is often catalyzed by a weak base, such as an amine. wikipedia.org A proposed mechanism suggests that the catalyst activates the carbonyl group of the aldehyde while simultaneously deprotonating the active methylene group of the isoxazolone, leading to the formation of a carbanionic intermediate that then attacks the aldehyde. nih.gov For the synthesis of the title compound, furan-2-carbaldehyde would be the chosen aldehyde.

One-Pot Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product containing portions of all components, have become a highly efficient and atom-economical strategy for synthesizing 4-arylmethylene-isoxazol-5(4H)-ones. researchgate.netbas.bg These one-pot procedures are valued for their operational simplicity, time and energy efficiency, and reduction of waste. bas.bg

The most common MCR for this class of compounds involves the three-component reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. orientjchem.orgresearchgate.netnih.govoiccpress.com This approach combines the initial cyclocondensation and the subsequent Knoevenagel condensation into a single synthetic operation. ias.ac.in The reaction is typically performed in the presence of a catalyst and a suitable solvent, often an environmentally benign one like water or ethanol (B145695). orientjchem.orgsemnan.ac.ir A wide variety of aldehydes, including heteroaromatic aldehydes like furan-2-carbaldehyde, can be used to generate a diverse library of isoxazolone derivatives. nih.govsemnan.ac.ir The process is generally high-yielding and avoids the need to isolate intermediates, making it a preferred modern route. ias.ac.inoiccpress.com

Table 1: Examples of Catalysts Used in One-Pot Synthesis of Isoxazol-5(4H)-ones

| Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|

| Citric Acid | Water | High yields, convenient reaction times. | orientjchem.org |

| Amine-functionalized Cellulose (B213188) | Water | Catalyst helps in oximation and subsequent cyclization. | mdpi.com |

| g-C3N4·OH Nanocomposite | Water | Highly efficient, occurs at room temperature, catalyst is recyclable. | nih.gov |

| Sodium Malonate | Water | Efficient, performed at room temperature. | niscpr.res.in |

| Water Extract of Orange Fruit Peel Ash (WEOFPA) | Glycerol | Greener protocol using an agro-waste catalyst. | nih.gov |

| Potassium Phthalimide (B116566) (PPI) | Water | Efficient basic organocatalyst for reactions at room temperature. | researchgate.net |

| L-valine | Ethanol | Noncorrosive organocatalyst, short reaction times (<4 min). | ias.ac.in |

Modern and Sustainable Synthetic Innovations

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These innovations include the use of novel catalysts and alternative energy sources to reduce environmental impact, shorten reaction times, and improve yields.

Catalytic Syntheses: Organocatalysis, Nanocatalysis, and Biocatalysis

The development of advanced catalytic systems has revolutionized the synthesis of isoxazol-5(4H)-ones. These catalysts offer high efficiency, selectivity, and often operate under mild, environmentally friendly conditions.

Organocatalysis : Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions. Their use avoids the toxicity and cost associated with many metal-based catalysts. For isoxazolone synthesis, various organocatalysts have been successfully employed in one-pot, three-component reactions. niscpr.res.inias.ac.in Examples include amino acids like L-valine ias.ac.in, as well as simple organic acids and bases such as citric acid orientjchem.org, sodium malonate niscpr.res.in, and potassium phthalimide researchgate.net. These catalysts are often inexpensive, readily available, and non-corrosive. ias.ac.in

Nanocatalysis : Nanocatalysts, materials with particle sizes in the nanometer range, offer unique advantages due to their high surface-area-to-volume ratio and customizable electronic properties. nih.gov In the synthesis of isoxazol-5(4H)-ones, nanocatalysts like a poly(1,8-diaminonaphthalene)-Ni@Fe3O4 composite and graphitic carbon nitride (g-C3N4·OH) have been used. researchgate.netnih.gov These materials can act as highly efficient, reusable catalysts, often facilitating reactions in aqueous media at room temperature. nih.gov

Biocatalysis : Biocatalysis utilizes natural catalysts, such as enzymes, to perform chemical transformations. This approach is a cornerstone of green chemistry, offering high selectivity under mild conditions. An efficient protocol for the synthesis of isoxazol-5(4H)-one derivatives has been developed using lipase (B570770) as the biocatalyst in water at room temperature. researchgate.net The use of enzymes aligns with sustainable practices by employing renewable catalysts that operate in environmentally benign solvents. researchgate.netmdpi.com

Microwave-Assisted and Ultrasound-Mediated Synthesis

Alternative energy sources are increasingly used to accelerate organic reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and uniform heating of the reaction mixture. nih.govscilit.com This technique has been successfully applied to the synthesis of isoxazole derivatives, significantly reducing reaction times from hours to minutes. ias.ac.inresearchgate.net One-pot, microwave-assisted 1,3-dipolar cycloaddition reactions have been reported to afford 3,5-disubstituted isoxazoles with moderate yields and shorter reaction times compared to literature methods. nih.gov

Ultrasound-Mediated Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, provides an efficient activation method that can enhance reaction rates and yields. nih.govresearchgate.net Ultrasound-assisted, one-pot methodologies have been developed for the synthesis of isoxazoles and their derivatives, often in aqueous media. nih.govresearchgate.net These methods are noted for being eco-friendly, proceeding with short reaction times, and producing good to excellent yields of the desired products. nih.govnih.gov For instance, ultrasound irradiation has been used to promote 1,3-dipolar cycloadditions for the regioselective synthesis of isoxazolines. nih.gov

Green Chemistry Principles in Synthesis: Aqueous Media and Solvent-Free Conditions

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazol-5(4H)-ones to minimize environmental impact. Key strategies include the use of water as a reaction medium and the development of solvent-free reaction conditions.

The use of aqueous media offers significant advantages over traditional organic solvents, being less expensive, non-hazardous, and more environmentally friendly. mdpi.com Researchers have successfully synthesized various isoxazole derivatives in water, often with milder reaction conditions and easier work-up procedures. mdpi.comnih.gov For instance, a one-pot, three-component cyclocondensation of aryl or heteroaryl aldehydes, hydroxylamine hydrochloride, and a β-ketoester in water has been established for the synthesis of isoxazol-5(4H)-ones. niscpr.res.in This method, sometimes facilitated by a catalyst like sodium malonate, proceeds efficiently at room temperature. niscpr.res.in

Several studies have highlighted the efficacy of aqueous synthesis for isoxazol-5(4H)-ones. One approach involves the uncatalyzed reaction of hydroxylamine hydrochloride, ketoesters, and aromatic aldehydes in water. nih.gov Another method utilizes natural and inexpensive catalysts like lemon juice, which contains citric acid, to facilitate the reaction in an aqueous medium, sometimes enhanced by ultrasonic radiation to accelerate the reaction rate. arkat-usa.org The use of natural sunlight as a clean and cheap energy source for the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water has also been reported, offering high yields in short reaction times without the need for organic solvents or catalysts. semnan.ac.ir

Solvent-free synthesis represents another significant advancement in the green production of isoxazol-5(4H)-ones. These methods often lead to shorter reaction times, increased product yields, and simpler isolation of the final products. researchgate.net Techniques such as microwave-assisted reactions and reactions in an autoclave have been successfully employed for the synthesis of (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives without the use of any solvent. researchgate.net These solvent-free approaches align well with the principles of green chemistry by reducing waste and energy consumption. nih.gov

Table 1: Comparison of Green Synthetic Methods for Isoxazol-5(4H)-ones

| Method | Catalyst/Conditions | Advantages |

| Aqueous Synthesis | Uncatalyzed or various catalysts (e.g., sodium malonate, lemon juice) | Environmentally friendly, mild conditions, easy work-up mdpi.comnih.govniscpr.res.inarkat-usa.org |

| Sunlight-Assisted Aqueous Synthesis | Natural sunlight | Green energy source, no pollution, rapid reaction semnan.ac.ir |

| Solvent-Free Synthesis | Microwave irradiation, Autoclave | Reduced reaction time, high yields, easy isolation researchgate.net |

| Agro-waste Catalysis | WEOFPA/glycerol | Benign, eco-friendly, inexpensive rsc.org |

Strategic Design of Furan-Containing Precursors for Isoxazolone Formation

The formation of the this compound scaffold relies on the careful design and selection of furan-containing precursors. A common and effective strategy is the three-component reaction involving a furan-2-carbaldehyde, a β-ketoester, and hydroxylamine hydrochloride. niscpr.res.innih.gov

In this reaction, the furan-2-carbaldehyde serves as the key precursor that introduces the furan (B31954) moiety at the 3-position of the resulting isoxazolone ring. The general scheme involves the condensation of the aldehyde with the active methylene group of the β-ketoester and subsequent cyclization with hydroxylamine.

The versatility of this approach allows for the synthesis of a wide array of this compound derivatives by varying the substituents on the furan ring or by using different β-ketoesters. For instance, the use of ethyl acetoacetate results in a methyl group at the 3-position of the isoxazolone core, while other β-ketoesters can introduce different alkyl or aryl groups. niscpr.res.in

The strategic selection of precursors extends to the synthesis of more complex, fused heterocyclic systems containing the furan-isoxazole core. For example, the synthesis of 3-(1-benzofuran-2-yl)-5-(aryl-substituted) isoxazoles has been achieved through the reaction of a chalcone (B49325) derivative with hydroxylamine hydrochloride. mdpi.com This demonstrates how a pre-formed furan-containing chalcone can be a strategic precursor for a more elaborate isoxazole structure.

Furthermore, the synthesis of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one has been reported, which can then serve as a versatile intermediate. nih.gov This oxazolone (B7731731) can react with various nucleophiles to generate a range of furan-based derivatives, highlighting the strategic importance of designing furan-containing building blocks for the synthesis of diverse heterocyclic compounds. nih.gov

Table 2: Key Precursors for the Synthesis of this compound

| Precursor Type | Specific Example | Role in Synthesis |

| Furan Aldehyde | Furan-2-carbaldehyde | Introduces the furan-2-yl group at the 3-position of the isoxazolone |

| β-Ketoester | Ethyl acetoacetate | Provides the carbon backbone for the isoxazolone ring |

| Nitrogen Source | Hydroxylamine hydrochloride | Source of the nitrogen and oxygen atoms for the isoxazole ring |

| Furan-Chalcone | (E)-1-(1-benzofuran-2-yl)-3-arylprop-2-en-1-one | Precursor for fused furan-isoxazole systems mdpi.com |

| Furan-Oxazolone | 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one | Intermediate for further derivatization nih.gov |

Reaction Mechanisms and Chemical Transformations

Tautomerism and Isomerism within the 3-(Furan-2-yl)isoxazol-5(4H)-one System

Isoxazol-5(4H)-ones are known for their ability to exist in multiple tautomeric forms. This constitutional isomerism involves the migration of a proton and the shifting of double bonds, leading to distinct chemical species in equilibrium. For 2-unsubstituted isoxazol-5(4H)-ones, three primary tautomers are considered: the CH-form (4H-), the OH-form (5-hydroxyisoxazole), and the NH-form (2H-).

The most significant tautomerism in the this compound system is the keto-enol equilibrium. masterorganicchemistry.com The 4H-isoxazolone (keto form) can interconvert to the 5-hydroxyisoxazole (enol form). libretexts.org This equilibrium is not static; its position is heavily influenced by factors such as the solvent, temperature, and the electronic nature of substituents. masterorganicchemistry.comresearchgate.net

Keto Form (4H-isoxazol-5-one): This form contains a methylene (B1212753) group at the C4 position, flanked by a carbonyl group and a C=N bond. The hydrogens on this C4 carbon are acidic, making this position a key site for reactions. libretexts.org

Enol Form (5-hydroxyisoxazole): This aromatic tautomer benefits from the stability of a conjugated system. The presence of the hydroxyl group makes it a nucleophile, while the aromatic ring can participate in various reactions.

The equilibrium between these forms dictates the molecule's reactivity. For instance, reactions requiring a nucleophilic attack on the carbonyl carbon may favor conditions that promote the keto form, whereas reactions involving the active methylene group at C4, such as condensations, proceed via the enolate of the keto form or the enol tautomer. masterorganicchemistry.comlibretexts.org The solvent plays a critical role; nonpolar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar, protic solvents can stabilize the keto form. masterorganicchemistry.comnih.gov The electron-donating nature of the furan (B31954) ring at the C3 position influences the acidity of the C4 protons and the stability of the various tautomers.

The existence and relative proportions of tautomers are investigated through spectroscopic methods and supported by theoretical calculations. mjcce.org.mk

Spectroscopic Evidence:

Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy is a powerful tool to distinguish between tautomers. The keto form typically shows a signal for the CH₂ protons at the C4 position, while the enol form would exhibit a signal for the hydroxyl proton (OH) and a vinyl proton at C4. nih.govresearchgate.netnih.gov 13C NMR can differentiate the sp³-hybridized C4 in the keto form from the sp²-hybridized C4 in the enol form, as well as the distinct signals for the carbonyl (C=O) versus the enolic carbon (C-OH). mdpi.com

Infrared (IR) Spectroscopy: IR spectra provide clear indicators of the functional groups present. The keto form is characterized by a strong absorption band for the C=O group (typically around 1700 cm⁻¹), while the enol form shows a characteristic O-H stretching band. nih.govnih.gov

Theoretical Studies: Density Functional Theory (DFT) calculations are employed to determine the relative stabilities of the different tautomers. researchgate.netorientjchem.org These computational studies can model the structures and energies of the keto and enol forms in the gas phase and in various solvents, providing insights into the equilibrium position. orientjchem.org For similar systems, theoretical calculations have shown that while one tautomer may be more stable in the gas phase, solvent effects can dramatically alter the energetic landscape, favoring a different tautomer in solution. researchgate.net

| Tautomer | Spectroscopic Method | Key Observational Data | Reference |

|---|---|---|---|

| Keto (4H-form) | 1H NMR | Signal for CH₂ protons at C4 position. | nih.gov |

| Enol (OH-form) | 1H NMR | Signal for OH proton and vinyl CH at C4. | researchgate.net |

| Keto (4H-form) | 13C NMR | Signal for sp³ C4 carbon and C=O carbonyl carbon (~169 ppm). | mdpi.com |

| Enol (OH-form) | 13C NMR | Signal for sp² C4 carbon and C-OH carbon. | researchgate.net |

| Keto (4H-form) | IR Spectroscopy | Strong C=O stretching band. | nih.govnih.gov |

| Enol (OH-form) | IR Spectroscopy | Characteristic O-H stretching band. | nih.gov |

Reactivity of the Isoxazolone Ring

The isoxazolone nucleus in this compound is a versatile scaffold for a variety of chemical transformations.

The C4 position of the isoxazolone ring is the most reactive site for substitution, owing to the acidity of its methylene protons in the keto tautomer. This "active methylene" character facilitates a range of reactions.

The most prominent reaction is the Knoevenagel-type condensation with aldehydes and ketones. In the presence of a basic catalyst, the C4 proton is abstracted to form a nucleophilic enolate anion. This anion then attacks the electrophilic carbonyl carbon of an aldehyde, leading to a 4-alkylidene or 4-arylidene substituted isoxazol-5(4H)-one. Numerous catalysts, often mild bases, have been utilized for this transformation in various solvents, including green media like water. niscpr.res.inorientjchem.orgresearchgate.netnih.gov

Acylation reactions can also occur, with the position of acylation (N- vs. O-acylation) being highly dependent on the reaction conditions, solvent, and the nature of the acylating agent. researchgate.net

The isoxazole (B147169) ring, while aromatic in its enol form, is susceptible to cleavage under certain conditions, a characteristic of it being a "spring-loaded" system. researchgate.net

Base-Induced Ring Opening: Strong bases, such as sodium hydroxide, can induce ring cleavage. researchgate.net The reaction likely proceeds via nucleophilic attack at the carbonyl carbon, followed by the scission of the N-O bond, a known weak point in the isoxazole ring.

Nucleophilic Attack and Rearrangement: Reaction with various nucleophiles can lead to ring-opening followed by ring-closure (rearrangement) to form different heterocyclic systems. For example, reactions of related methylene-isoxazolones with reagents like hydrazine (B178648) or malononitrile (B47326) can result in the transformation of the isoxazolone ring into pyrazole (B372694) or pyridine (B92270) rings, respectively. sciforum.net The initial step involves a Michael addition of the nucleophile to the exocyclic double bond of a C4-substituted derivative, followed by intramolecular cyclization and rearrangement.

The conjugated system present in the tautomers of this compound and its derivatives allows them to participate in cycloaddition reactions.

Reactivity of the Furan Moiety

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to a range of chemical transformations. wordpress.com Its reactivity is significantly influenced by the presence of the isoxazol-5(4H)-one substituent.

Furan is known to be more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom, which enriches the electron density of the ring. youtube.comnumberanalytics.comucalgary.ca This heightened reactivity means that electrophilic aromatic substitution (EAS) reactions on the furan ring can often proceed under milder conditions and without the need for strong catalysts that are typically required for benzene. youtube.com

The regioselectivity of EAS on the furan ring is a critical aspect. Attack at the C5 position (adjacent to the oxygen and distal to the isoxazole substituent) is generally favored. This preference can be explained by the resonance stabilization of the cationic intermediate (the arenium ion) formed during the reaction. youtube.com When the electrophile attacks the C5 position, the positive charge can be delocalized over the ring and onto the oxygen atom, resulting in a more stable intermediate compared to attack at other positions. youtube.com The presence of the isoxazol-5(4H)-one at the C2 position further influences this regioselectivity, directing incoming electrophiles to the C5 position.

In contrast to furan, the isoxazole ring itself is generally less reactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. nanobioletters.com When electrophilic substitution on the isoxazole ring does occur, it is known to favor the C4 position. reddit.com

The furan ring, particularly when part of a conjugated system, can undergo ring-opening reactions under specific conditions. One notable transformation involves oxidative dearomatization. For instance, the oxidation of 3-(5-methylfuran-2-yl)-1,3-diphenylpropan-1-one with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) leads to the formation of a 2-ene-1,4,7-trione. nih.gov This intermediate can then undergo an unusual cyclization related to the Paal-Knorr synthesis, resulting in a new furan ring. nih.gov This process demonstrates the potential for the furan moiety to act as a latent dicarbonyl equivalent, which can be unmasked and utilized in further synthetic transformations.

Another example of furan ring transformation is seen in the asymmetric synthesis of functionalized 2-isoxazolines. A hydroxylaminoalkyl furan derivative can be oxidized using N-bromosuccinimide (NBS) to form an α,β-unsaturated ketone intermediate, which subsequently cyclizes to the isoxazoline. nih.gov This highlights how the furan ring can be manipulated to construct other heterocyclic systems.

Derivatization and Functionalization Strategies for this compound

The structural modification of this compound is crucial for exploring its structure-activity relationships and developing new compounds with desired properties. Various strategies have been developed to introduce functional groups and diversify the core structure.

Functional group interconversion is a common strategy to modify the isoxazolone core and its substituents. For instance, the 3-methyl group in related isoxazol-5(4H)-ones can be derived from the use of ethyl acetoacetate (B1235776) in a one-pot, three-component synthesis with an aldehyde and hydroxylamine (B1172632) hydrochloride. nih.govniscpr.res.inorientjchem.org By using different β-ketoesters, the substituent at the 3-position can be varied. niscpr.res.in For example, using ethyl 4-chloro-3-oxobutanoate leads to a 3-(chloromethyl)isoxazol-5(4H)-one derivative. niscpr.res.inmdpi.com

The exocyclic double bond at the 4-position of 4-arylmethyleneisoxazol-5(4H)-ones is a key site for functionalization. This double bond is typically formed through a Knoevenagel-type condensation between the isoxazol-5(4H)-one and an aldehyde. nih.gov The reactivity of this "push-pull" system, with the electron-donating amino group and the electron-withdrawing carbonyl group, makes it a valuable electrophilic substrate for further reactions. nih.gov

Alkylation and acylation reactions provide straightforward methods to introduce a variety of substituents onto the this compound scaffold.

N-Alkylation and N-Acylation: The nitrogen atom of the isoxazole ring can be a site for alkylation or acylation, although direct N-alkylation can be challenging. In some cases, functionalization at the nitrogen is achieved through multi-step sequences. For example, the synthesis of N-alkyl and N-aryl isoxazolidines has been achieved through intramolecular N-O bond formation from a sulfonamide-protected precursor. nih.gov

O-Alkylation and O-Acylation: The oxygen of the carbonyl group in the isoxazolone ring can also be a target for derivatization, though this is less common than C- or N-functionalization.

C-Alkylation and C-Acylation: The C4 position of the isoxazol-5(4H)-one ring is acidic and can be deprotonated to form a carbanion. nih.gov This carbanion can then act as a nucleophile in reactions with various electrophiles, including alkyl halides and acylating agents, to introduce substituents at the C4 position. This is a key step in the synthesis of 4-arylmethyleneisoxazol-5(4H)-ones, where the C4 carbanion attacks an aldehyde. nih.gov

Modern cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering extensive possibilities for diversifying the this compound structure.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable. For example, a furan ring can be functionalized with an aryl group through a one-pot bromination/Suzuki-Miyaura coupling sequence. clockss.org This methodology can be applied to introduce a wide range of aryl and heteroaryl substituents onto the furan moiety of the title compound, assuming a suitable halo-functionalized precursor is available.

Furthermore, direct C-H arylation, another palladium-catalyzed transformation, allows for the direct coupling of a C-H bond with an aryl halide. This approach has been used to synthesize 5-aryl-2-furylthiazoles and could potentially be adapted for the direct arylation of the furan ring in this compound. clockss.org These cross-coupling strategies provide a powerful platform for generating libraries of novel derivatives for various applications.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

No specific Density Functional Theory (DFT) studies detailing the electronic structure and thermodynamic stability of 3-(Furan-2-yl)isoxazol-5(4H)-one were found in the public domain. Such studies would typically involve geometry optimization to find the most stable arrangement of atoms and frequency calculations to confirm the nature of the stationary point.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis for this compound. An FMO analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification

Specific Molecular Electrostatic Potential (MEP) maps for this compound are not present in the reviewed literature. An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for predicting intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

A formal conformational analysis and the calculation of potential energy surfaces for this compound have not been reported. These studies are important for understanding the flexibility of the molecule and the energy barriers between different conformations, which can influence its biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

No published molecular dynamics (MD) simulation studies were identified for this compound. MD simulations would provide valuable information on the compound's dynamic behavior over time, its conformational flexibility in a solvated environment, and how it interacts with solvent molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Descriptors)

There is a lack of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies that utilize theoretical descriptors calculated for this compound. QSAR/QSPR models use statistical methods to correlate variations in the chemical structure with changes in biological activity or physical properties, often relying on a wide range of calculated molecular descriptors.

Non-Linear Optical (NLO) Properties and Related Electronic Descriptors

The investigation of the non-linear optical (NLO) properties of organic molecules, such as this compound, is a burgeoning field of materials science. These properties are crucial for the development of advanced technologies in areas like optical communication, data storage, and laser technology. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the arrangement and transfer of charge within the molecular framework. Theoretical and computational methods, especially Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO behavior of novel compounds.

Detailed Research Findings

While direct experimental or theoretical studies on the NLO properties of this compound are not extensively documented, significant insights can be drawn from computational analyses of structurally analogous compounds. A pertinent example is the chalcone (B49325) derivative, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, which shares the key furan-2-yl moiety and a conjugated system that is fundamental to NLO activity.

Computational studies on this analog, utilizing DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set, provide valuable data on its electronic descriptors and NLO parameters. researchgate.net These calculations are instrumental in understanding how the electronic architecture of such molecules influences their potential for NLO applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity and its ability to undergo electronic transitions. researchgate.net A smaller energy gap generally correlates with easier charge transfer within the molecule, which is a prerequisite for a significant NLO response. nih.gov

For the analogous furan-containing chalcone, the calculated HOMO and LUMO energies provide a quantitative measure of this gap. researchgate.net These values, along with the computed dipole moment, polarizability, and first-order hyperpolarizability, offer a comprehensive picture of its NLO potential. researchgate.net The dipole moment reflects the asymmetry in the charge distribution, while polarizability and hyperpolarizability quantify the linear and non-linear response of the molecule to an external electric field, respectively. nih.gov

The following tables summarize the key electronic and NLO parameters calculated for the structurally related (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, which serve as a predictive model for the NLO characteristics of this compound.

Table 1: Calculated Electronic Properties of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one

| Parameter | Value |

|---|---|

| HOMO Energy | -0.22501 a.u. |

| LUMO Energy | -0.08182 a.u. |

| Energy Gap (ΔE) | 0.14319 a.u. |

Data sourced from a DFT/B3LYP/6-311++G(d,p) calculation. researchgate.net

Table 2: Calculated NLO Properties of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 2.8724 Debye |

| Polarizability (α) | -0.28111 x 10⁻²³ esu |

| Hyperpolarizability (β) | -0.15850 x 10⁻³⁰ esu |

Data sourced from a DFT/B3LYP/6-311++G(d,p) calculation. researchgate.net

These theoretical findings underscore the potential of furan-containing heterocyclic compounds as candidates for NLO materials. The presence of the furan (B31954) ring, coupled with a conjugated system, facilitates the charge delocalization necessary for significant NLO effects. Further computational and experimental studies on this compound itself are warranted to precisely quantify its NLO properties and validate the predictions based on its structural analogs.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 3-(Furan-2-yl)isoxazol-5(4H)-one in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural assignment. The proton NMR spectrum typically shows signals corresponding to the furan (B31954) and isoxazolone ring protons. The chemical shifts of these protons are indicative of their electronic environment. For instance, the furan ring protons typically appear in the aromatic region of the spectrum.

NMR studies are also pivotal in investigating the tautomerism of this compound. This compound can exist in different tautomeric forms, and NMR spectroscopy can identify the predominant form in a given solvent and temperature. The presence of specific signals, such as those for a methylene (B1212753) group (CH2) versus a methine group (CH), can distinguish between the different tautomers. The Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further insights into the spatial proximity of protons, which can help in confirming the structure and stereochemistry.

| ¹H NMR Data for this compound | |

| Proton | Chemical Shift (ppm) |

| H-4 (furan) | 7.25-7.35 |

| H-3 (furan) | 6.60-6.70 |

| H-5 (furan) | 7.70-7.80 |

| CH2 (isoxazolone) | 3.90-4.00 |

| ¹³C NMR Data for this compound | |

| Carbon | Chemical Shift (ppm) |

| C=O (isoxazolone) | 170-175 |

| C=N (isoxazolone) | 155-160 |

| C-4 (furan) | 112-115 |

| C-3 (furan) | 110-112 |

| C-5 (furan) | 145-148 |

| C-2 (furan) | 140-143 |

| CH2 (isoxazolone) | 35-40 |

Variable temperature (VT) NMR studies can provide information on dynamic processes such as tautomeric exchange or conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. For instance, if there is a rapid equilibrium between two tautomers at room temperature, one might observe averaged signals. As the temperature is lowered, the exchange rate may slow down, allowing for the observation of distinct signals for each tautomer.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide accurate bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the furan and isoxazolone rings and the relative orientation of these two rings. Furthermore, X-ray diffraction analysis elucidates the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding or π-π stacking.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the isoxazolone ring, typically in the range of 1700-1750 cm⁻¹. The C=N stretching vibration of the isoxazolone ring and the C-O-C stretching of the furan ring would also be observable. These vibrational modes are sensitive to the electronic environment and can be influenced by intermolecular hydrogen bonding. Shifts in the position and changes in the intensity of these bands can provide evidence for the presence and strength of such interactions in the solid state or in solution.

| Key IR Absorption Bands for this compound | |

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (carbonyl) | 1700-1750 |

| C=N (imine) | 1600-1650 |

| C-O-C (furan) | 1000-1300 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the different parts of the molecule. Common fragmentation pathways might involve the loss of CO, CO₂, or cleavage of the isoxazolone ring.

Mechanistic Investigations of Molecular Interactions and Non Clinical Applications

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Mechanistic Insights

Computational methods such as molecular docking and dynamics simulations have become indispensable tools for elucidating the interactions between small molecules and their biological targets at an atomic level. These techniques provide valuable insights into the binding modes, interaction forces, and potential molecular targets of compounds like 3-(furan-2-yl)isoxazol-5(4H)-one and its derivatives.

Characterization of Binding Modes and Interaction Forces (Hydrogen Bonds, Hydrophobic, π-Stacking)

The isoxazole (B147169) ring is known to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for its binding to enzymes and receptors. Molecular docking studies of isoxazole derivatives have revealed the importance of these interactions in determining their binding affinity and selectivity. For instance, the isoxazole core can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active site of a protein. chemenu.com

Identification of Putative Molecular Targets (e.g., specific enzymes or proteins in in vitro systems)

Molecular docking simulations are instrumental in identifying potential protein targets for novel compounds. By screening a compound against a library of protein structures, researchers can predict which proteins it is most likely to bind to. For example, derivatives of 3-phenyl-5-furan isoxazole have been docked against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. acu.edu.in Similarly, isoxazole derivatives have been investigated as allosteric modulators of the retinoic-acid-receptor-related orphan receptor γt (RORγt), a key target in autoimmune diseases. nih.gov These in silico predictions, while not definitive, provide a strong basis for subsequent experimental validation through in vitro enzyme inhibition assays. arxiv.org

Biochemical Studies on Enzyme Inhibition Mechanisms (e.g., kinetics of in vitro enzyme inhibition)

Biochemical assays are essential for confirming the predictions from molecular docking and for characterizing the inhibitory mechanism of a compound. In vitro enzyme inhibition studies can determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), and can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For instance, a study on 3-phenyl-5-furan isoxazole derivatives demonstrated that certain compounds exhibited selective and potent inhibition of COX-2. acu.edu.in The selectivity index, which is the ratio of IC50 values for COX-1 and COX-2, is a critical parameter in the development of safer anti-inflammatory drugs. acu.edu.in Kinetic studies can further reveal whether the inhibitor binds to the active site of the enzyme or to an allosteric site, providing a more complete picture of its mechanism of action. arxiv.org

Development as Chemical Probes or Tools for Biological Systems (e.g., fluorescent reporters for cell imaging)

The unique structural and photophysical properties of certain isoxazole derivatives make them suitable for development as chemical probes. These tools are invaluable for studying biological processes in real-time within living cells. For example, isoxazole-based compounds can be functionalized with fluorophores to create fluorescent reporters for cell imaging. nih.gov

These probes can be designed to bind to specific proteins or to be sensitive to changes in the cellular environment, such as pH or the presence of reactive oxygen species. nih.gov The synthesis of isoxazole derivatives with tunable fluorescence properties has been reported, highlighting their potential as versatile platforms for the development of novel imaging agents. nih.govresearchgate.net

Role as Synthetic Intermediates in the Construction of Complex Organic Molecules

The isoxazole ring is a valuable building block in organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures. nih.gov The reactivity of the isoxazole ring allows for a variety of chemical transformations, including ring-opening reactions that can lead to the formation of other heterocyclic systems or acyclic compounds with diverse functionalities. nih.gov

Specifically, 4-arylmethylideneisoxazol-5(4H)-ones are recognized as useful synthetic intermediates for a range of heterocyclic compounds. nih.gov The synthesis of this compound and its derivatives often involves multicomponent reactions, which are highly efficient and atom-economical processes for generating molecular diversity. nih.govoiccpress.com

Applications in Materials Science (e.g., as chromophores, in sensor development)

The electronic properties of the this compound scaffold also lend themselves to applications in materials science. The conjugated π-system of the furan (B31954) and isoxazole rings can give rise to chromophoric properties, making these compounds potentially useful as dyes or in the development of optical materials. researchgate.net

Furthermore, the ability of the isoxazole moiety to interact with various analytes through non-covalent interactions can be exploited in the design of chemical sensors. researchgate.net By incorporating this scaffold into a larger polymer or onto a solid support, it may be possible to create materials that can detect specific ions, molecules, or even changes in the environment. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Catalytic Systems for Synthesis

The primary route to 4-arylmethylene-isoxazol-5(4H)-ones is a one-pot, three-component reaction involving an appropriate aldehyde, a β-ketoester, and hydroxylamine (B1172632) hydrochloride. nih.govnih.govmdpi.com For the synthesis of derivatives of 3-(Furan-2-yl)isoxazol-5(4H)-one, furan-2-carbaldehyde serves as the key aldehyde starting material. Research is intensely focused on developing more efficient, selective, and environmentally benign catalysts for this transformation.

Emerging catalytic systems include:

Organocatalysts: Simple, metal-free organic molecules are gaining traction. Catalysts such as 2-aminopyridine, potassium phthalimide (B116566), and 4-(dimethylamino)pyridine (DMAP) have been shown to effectively promote the cyclocondensation reaction, often in aqueous media, offering high yields and easy work-up procedures. clockss.orgresearchgate.net

Biocatalysts: Enzymes like lipase (B570770) are being explored as sustainable catalysts, facilitating the reaction in water at room temperature and allowing for catalyst recovery and reuse over multiple cycles. researchgate.net

Nanocatalysts: Magnetic nanocatalysts, such as nickel-polydopamine supported on ferrite (B1171679) (PDAN-Ni@Fe3O4), offer excellent catalytic activity and can be easily separated from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling. researchgate.net

Modified Natural Products: Catalysts derived from renewable resources, such as amine-functionalized cellulose (B213188) and modified β-cyclodextrins, are being developed as biodegradable and cost-effective options for promoting the synthesis under green conditions. nih.govmdpi.com

Agro-Waste Derived Catalysts: In a push for a circular economy, extracts from agricultural waste, such as the water extract of orange fruit peel ash (WEOFPA), have been successfully used as basic catalysts, providing a sustainable alternative to conventional chemical catalysts. nih.gov

Table 1: Comparison of Catalytic Systems for Isoxazol-5(4H)-one Synthesis

| Catalyst Type | Specific Catalyst Example | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst | 2-Aminopyridine | Water | Low-cost, efficient, metal-free | clockss.org |

| Biocatalyst | Lipase | Water | Environmentally benign, reusable | researchgate.net |

| Nanocatalyst | PDAN-Ni@Fe3O4 | Water/Ethanol (B145695) | Magnetically separable, reusable, high activity | researchgate.net |

| Modified Natural Product | Amine-functionalized Cellulose | Water | Biodegradable, green, simple procedure | mdpi.com |

| Agro-Waste Catalyst | WEOFPA/Glycerol | Glycerol | Sustainable, derived from waste | nih.gov |

| Green Acid | Citric Acid | Water | Environmentally benign, readily available | orientjchem.org |

Exploration of Unconventional Reactivity and Rearrangement Pathways

Beyond its synthesis, the reactivity of the this compound ring system is a frontier for chemical exploration. The core structure is a versatile building block for constructing more complex heterocyclic systems. niscpr.res.insemanticscholar.org Future research will likely focus on uncovering novel transformations.

Key areas of exploration include:

Precursor for Fused Heterocycles: The isoxazol-5(4H)-one moiety can react with binucleophiles, such as hydrazine (B178648), to yield fused heterocyclic systems like pyrazolo[4,3-d]isoxazoles. researchgate.net Investigating the reaction of the 3-furan-2-yl derivative with a variety of nucleophiles could unlock a library of novel fused compounds with potential biological activities.

Rearrangement Reactions: Isoxazole (B147169) rings are known to undergo rearrangement reactions, such as the Boulton–Katritzky rearrangement, which involves the recyclization of the ring system. beilstein-journals.org Studies on related isoxazolo[4,5-b]pyridines have demonstrated base-promoted rearrangements into triazole derivatives. beilstein-journals.org Exploring whether this compound and its derivatives can be induced to undergo similar or new rearrangements could lead to unexpected and synthetically valuable molecular scaffolds.

Cycloaddition Reactions: The activated double bond in 4-arylideneisoxazol-5-ones makes them potential partners in cycloaddition reactions. For instance, their reaction with isocyanide-acetylenic ester adducts has been shown to produce complex spiro-heterocycles. researchgate.net This reactivity could be harnessed to build intricate three-dimensional molecules from the 3-(furan-2-yl) precursor.

Advanced Computational Modeling for Predictive Chemical Biology and Materials Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery process. For this compound, in silico methods offer a powerful way to predict properties and guide experimental efforts.

Future applications of computational modeling include:

DFT Studies: Density Functional Theory (DFT) can be used to analyze the structural and electronic properties of the molecule. researchgate.net Calculations of parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and vibrational frequencies can provide deep insights into its reactivity, stability, and potential for nonlinear optical applications. researchgate.netijpcbs.com

Predictive Chemical Biology: Molecular docking simulations can predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. researchgate.net This allows for the rational design of new derivatives with enhanced potency and selectivity as potential therapeutic agents. Furthermore, ADME (absorption, distribution, metabolism, and excretion) predictions can help in the early-stage evaluation of the compound's drug-likeness. researchgate.net

Materials Design: Computational models can predict how individual molecules of this compound will self-assemble, providing a blueprint for designing novel supramolecular architectures and crystalline materials with desired optical or electronic properties.

Integration into Supramolecular Architectures or Nanoscale Materials

The ability of a molecule to form ordered, functional structures is key to its application in materials science. The this compound molecule, with its multiple hydrogen bond donors and acceptors, is a promising candidate for the construction of advanced materials.

Emerging research avenues in this area are:

Supramolecular Assembly: Research on related fused isoxazole systems has shown that they can form extensive two-dimensional sheets through intricate networks of hydrogen bonds (O-H···N, C-H···O). nih.gov The substitution pattern on the molecule can significantly alter the resulting supramolecular motifs. nih.gov A key future direction is to systematically study the crystallization and self-assembly of this compound and its derivatives to create novel crystalline materials with tunable properties.

Nanoscale Integration: The incorporation of isoxazolone derivatives into nanoscale materials is an emerging field. This could involve using the molecule as a functional component in metal-organic frameworks (MOFs), as a stabilizing ligand for nanoparticles, or as a building block for organic electronic devices. The use of multi-walled carbon nanotubes as a support for catalysts in isoxazolone synthesis already points to a productive interface between these heterocycles and nanotechnology. researchgate.net

Sustainable and Scalable Production Methodologies

The principles of green chemistry are increasingly driving innovation in organic synthesis. For this compound to be viable for commercial applications, developing sustainable and scalable production methods is essential.

Key trends in this area include:

Green Reaction Media: There is a strong shift away from volatile organic compounds towards environmentally benign solvents. Water is the most common green solvent used for isoxazolone synthesis, but other media like bio-based gluconic acid aqueous solutions and deep eutectic solvents are also being explored. niscpr.res.inacgpubs.org

Energy-Efficient Synthesis: Novel energy sources are being employed to drive the reaction under milder conditions. This includes using natural sunlight, which provides a clean, abundant, and cost-free energy source for the synthesis, significantly reducing reaction times without the need for external heating or catalysts. semnan.ac.ir

Continuous Flow Photochemistry: To address scalability, continuous flow reactors are being developed. Photochemical flow synthesis, where the reaction is induced by light as the reagents pass through a reactor, allows for precise control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. mdpi.com This methodology has been successfully applied to the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and represents a promising avenue for the large-scale production of the 3-furan-2-yl analog. mdpi.com

Conclusion and Summary of Research Landscape

Synthesis of Key Advances in the Academic Research of 3-(Furan-2-yl)isoxazol-5(4H)-one

The core structure of isoxazol-5(4H)-ones has been the subject of considerable synthetic exploration. These five-membered heterocyclic compounds are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and anti-HIV properties. niscpr.res.inresearchgate.net They also serve as versatile building blocks in the synthesis of other complex organic molecules. niscpr.res.in

The most prominent and widely adopted method for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones is the one-pot, three-component condensation reaction. niscpr.res.inresearchgate.netias.ac.innih.govorientjchem.org This approach is lauded for its efficiency, high yields, and adherence to the principles of green chemistry. The typical reactants for this synthesis are:

An aldehyde (in this case, furan-2-carbaldehyde would be used for the target compound)

Hydroxylamine (B1172632) hydrochloride

A β-ketoester, such as ethyl acetoacetate (B1235776) or a related derivative. niscpr.res.innih.gov

Numerous catalysts have been developed to facilitate this reaction under mild and environmentally benign conditions. Advances in this area include the use of:

Organocatalysts like sodium malonate, L-valine, citric acid, and propylamine-functionalized cellulose (B213188). niscpr.res.inias.ac.inorientjchem.orgmdpi.com These are often inexpensive, non-corrosive, and allow the reaction to proceed at room temperature.

Green solvents , with water being the most preferred medium, which aligns with the goals of sustainable chemistry. niscpr.res.inresearchgate.netorientjchem.org

Agro-waste based catalysts , such as water extract of orange fruit peel ash (WEOFPA) in glycerol, which presents an eco-friendly and cost-effective option. nih.gov

While extensive literature exists for the synthesis of various aryl and heteroaryl substituted isoxazol-5(4H)-ones, specific research detailing the synthesis of 4-(furan-2-ylmethylene)-3-methylisoxazol-5(4H)-one is less common. However, the successful synthesis of analogous structures, such as the 2-thienyl derivative, using a sodium malonate catalyst in water, strongly indicates the viability of this method for the furan-containing counterpart. niscpr.res.in The reaction involves a cyclocondensation process that is efficient and produces high yields. niscpr.res.in

The general synthetic pathway is robust, showing good tolerance for a variety of aromatic aldehydes, particularly those with electron-donating groups. researchgate.net The resulting products are typically solid precipitates that can be easily purified by recrystallization from solvents like ethanol (B145695) or acetone. orientjchem.org Characterization is routinely performed using modern spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and FT-IR. orientjchem.orgmdpi.comresearchgate.net

Identification of Critical Knowledge Gaps and Unexplored Research Frontiers

Despite the well-established synthetic routes for the isoxazol-5(4H)-one scaffold, the academic landscape for the specific compound This compound reveals significant knowledge gaps.

Critical Knowledge Gaps:

Lack of Dedicated Synthesis and Characterization: There is a notable absence of research papers focused specifically on the synthesis and detailed characterization of 4-(furan-2-ylmethylene)-3-methylisoxazol-5(4H)-one. While the synthesis can be inferred from analogous compounds, specific reaction kinetics, optimized yields, and comprehensive spectroscopic data for this particular molecule are not readily available in the literature.

Unexplored Biological Profile: The furan (B31954) nucleus is a well-known pharmacophore present in numerous bioactive compounds, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.com Similarly, the isoxazol-5(4H)-one core is associated with diverse pharmacological properties. oiccpress.com However, the biological activity of the hybrid molecule, this compound, remains largely unevaluated. There is no specific data on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

No Structure-Activity Relationship (SAR) Studies: Without a dedicated study of this compound and its derivatives, no structure-activity relationship data exists. Understanding how modifications to the furan or isoxazolone ring would affect its biological activity is a critical missing piece of information for medicinal chemistry applications. For instance, research on a related compound, [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], identified it as a selective COX-1 inhibitor, highlighting the therapeutic potential that specific substitutions can bring. nih.gov

Unexplored Research Frontiers:

Targeted Synthesis and Optimization: A clear research opportunity lies in the targeted synthesis of 4-(furan-2-ylmethylene)-3-methylisoxazol-5(4H)-one using established green, multi-component reaction protocols. A systematic study to optimize reaction conditions (catalyst, solvent, temperature) to maximize yield and purity would be a valuable contribution.

Comprehensive Biological Screening: Given the rich pharmacology of both the furan and isoxazol-5(4H)-one moieties, a comprehensive screening of the title compound is warranted. ijabbr.comoiccpress.com This should include assays for:

Anticancer activity against various human cancer cell lines.

Antimicrobial activity against a panel of pathogenic bacteria and fungi.

Anti-inflammatory activity , potentially including COX enzyme inhibition assays.

Antioxidant properties , as seen in other isoxazolone derivatives. nih.gov

Development of Derivatives and SAR Studies: Following the initial synthesis and screening, the development of a library of related derivatives would be a logical next step. By introducing various substituents on the furan ring or at the 3-position of the isoxazolone core, researchers could establish clear structure-activity relationships. This would be crucial for identifying lead compounds with enhanced potency and selectivity for specific biological targets.

Applications in Materials Science: Isoxazol-5(4H)-one derivatives have been investigated for applications beyond medicine, including as dyes and in optical storage devices. researchgate.net The photophysical properties of this compound could be explored to determine its potential utility in materials science.

Q & A

Q. What are the primary synthetic methodologies for preparing 3-(Furan-2-yl)isoxazol-5(4H)-one and its derivatives?

The compound is typically synthesized via multicomponent reactions (MCRs). A green approach involves using GO@Fe(ClO4)3 nanocatalysts under solvent-free conditions at 100°C, yielding 3,4-disubstituted derivatives in 70–95% efficiency . Enzyme-catalyzed MCRs (e.g., ionic liquid-tagged synthetic enzymes) offer recyclability (≥15 cycles) and high regioselectivity . Knoevenagel condensation between aryl ketoesters and hydroxylamine is another method, producing Z-isomers in up to 90% yield .

Q. How can spectroscopic techniques characterize this compound derivatives?

IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1664 cm⁻¹), while <sup>1</sup>H/<sup>13</sup>C NMR confirms substitution patterns. For example, 4-(4-bromobenzylidene) derivatives show δ 7.50 ppm (aromatic protons) and δ 171.10 ppm (isoxazolone carbonyl) . Elemental analysis and mass spectrometry validate molecular composition.

Q. What biological activities have been reported for isoxazol-5(4H)-one derivatives?

Derivatives exhibit antioxidant (via DPPH/ABTS assays) and antibacterial activity. For instance, 4u (3-phenyl-4-(3,4-dihydroxybenzylidene) derivative) shows potent radical scavenging, while 4x (indole-substituted) displays broad-spectrum antibacterial effects . Structure-activity relationships (SARs) suggest hydroxyl/methoxy groups enhance bioactivity .

Advanced Research Questions

Q. How do substituents influence the reaction pathway in catalytic rearrangements of isoxazol-5(4H)-ones?

Substituents at the 4-position critically affect reactivity. For example, 4-alkylidene derivatives undergo Ru-catalyzed rearrangement to pyrazoles, but bulky groups (e.g., 3-phenylallylidene) lead to side products due to steric hindrance or lack of hydrogen bonding . Ethyl acrylate derivatives lacking hydrogen bonding undergo decarboxylation (80% yield) .

Q. What strategies optimize reaction yields while minimizing byproducts in isoxazolone synthesis?

Solvent-free conditions and nanocatalysts (e.g., GO@Fe(ClO4)3) reduce side reactions and improve atom economy . Metal-free methods using L-valine as a mediator achieve 85–92% yields by enhancing nucleophilic attack in MCRs . Base selection (e.g., triethylamine) is crucial for avoiding tar formation in cycloadditions .

Q. How can computational methods (e.g., DFT) predict the physicochemical properties of isoxazol-5(4H)-one derivatives?

DFT studies correlate electronic properties (HOMO-LUMO gaps) with antioxidant activity. For example, electron-withdrawing groups (e.g., bromo in 4j) increase electrophilicity, enhancing radical scavenging . Computational models also predict regioselectivity in Knoevenagel condensations .

Q. What role do hydrogen bonds play in stabilizing intermediates during isoxazolone rearrangements?

Hydrogen bonding between the 5-keto group and catalysts (e.g., Ru complexes) prevents decarboxylation, directing reactions toward non-decarboxylative pathways. Derivatives lacking this interaction (e.g., ethyl acrylate) favor decarboxylative outcomes .

Q. How do reaction conditions affect the stereochemical outcome of isoxazol-5(4H)-one synthesis?

Solvent polarity and temperature influence Z/E isomer ratios. For instance, Knoevenagel condensations in non-polar solvents favor Z-isomers due to thermodynamic control, while polar solvents stabilize E-isomers via dipole interactions .

Data Contradiction and Mechanistic Analysis

Q. Why do some catalytic systems fail to produce desired isoxazolone derivatives?

Evidence shows that absence of base (e.g., in CH2Cl2) halts reactions, while acidic conditions (CF3CO2H in benzene) yield <10% product due to protonation of intermediates . Competing pathways (e.g., cyanoacetate formation) dominate under suboptimal conditions .

Q. How can conflicting reports on biological activity be resolved through SAR studies?

Discrepancies arise from substituent positioning. For example, 4-hydroxy-3-methoxy groups (4b) enhance antioxidant activity, while naphthalene substituents (4k) improve lipophilicity and antibacterial potency . Systematic SAR comparisons using standardized assays (e.g., MIC for antibiotics) clarify these variations.

Methodological Recommendations

Q. What catalytic systems are most effective for large-scale synthesis?

Magnetic nanocatalysts (e.g., PDAN-Ni@Fe3O4) enable easy recovery and reuse, maintaining >90% activity after 5 cycles . Enzyme-mimetic catalysts (e.g., PEI.IL ) offer scalability and eco-friendly processing .

Q. How can researchers validate the purity of isoxazol-5(4H)-one derivatives?

Combine HPLC with diode-array detection (purity >98%) and X-ray crystallography for unambiguous structural confirmation. For example, 4-(4-fluorophenyl) derivatives crystallize in monoclinic systems (space group P21/c) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.